molecular formula C7H8N2OS B186812 2-(allylsulfanyl)-4(3H)-pyrimidinone CAS No. 31170-22-6

2-(allylsulfanyl)-4(3H)-pyrimidinone

Cat. No.: B186812
CAS No.: 31170-22-6
M. Wt: 168.22 g/mol
InChI Key: IXYYEODNJXCPPT-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by an allylsulfanyl group (-S-CH2-CH=CH2) at the C-2 position of the pyrimidinone core. Its synthesis involves reacting 6-amino-2-mercaptopyrimidin-4(3H)-one with ethyl 2-(bromomethyl)acrylate, leading to O-allylation followed by an ortho-Claisen rearrangement. This results in conformational flexibility due to disorder in the crystal structure, allowing it to exist as two distinct conformers .

Properties

CAS No.

31170-22-6

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h2-4H,1,5H2,(H,8,9,10)

InChI Key

IXYYEODNJXCPPT-UHFFFAOYSA-N

SMILES

C=CCSC1=NC=CC(=O)N1

Canonical SMILES

C=CCSC1=NC=CC(=O)N1

Other CAS No.

31170-22-6

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at the C-2 Position

The C-2 position of pyrimidinones is critical for modulating biological activity and physicochemical properties:

  • 6-Amino-2-sulfanylpyrimidin-4(3H)-one (Compound 1, ): The simplest analog with a sulfhydryl (-SH) group at C-2. It serves as a precursor for synthesizing derivatives like 2-(benzylsulfanyl)-4(3H)-pyrimidinone (Compound 2), where benzyl chloride introduces a bulkier benzylsulfanyl group, enhancing lipophilicity .
  • 2-(Benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone (): The tert-butyl group at C-6 increases steric bulk, likely improving metabolic stability compared to the allylsulfanyl analog .

Key Insight : Allylsulfanyl substitution balances steric and electronic effects, offering intermediate lipophilicity and synthetic versatility compared to bulkier (e.g., benzyl) or reactive (e.g., propargyl) groups.

Physicochemical and Structural Comparisons

Compound Name Substituents (Position) Key Properties/Bioactivity Reference
2-(Allylsulfanyl)-4(3H)-pyrimidinone Allylsulfanyl (C-2) Conformational flexibility
ABPP Br (C-5), Ph (C-6) Antitumor (MBT-2 IC50: ~2.5 µM)
2-(Benzylsulfanyl)-6-tert-butyl Benzylsulfanyl (C-2), t-Bu (C-6) High steric bulk
6-Amino-5-nitro-2-propargylsulfanyl Propargylsulfanyl (C-2), NO2 (C-5) Antifungal potential
2-(Trifluoromethyl)-4(3H)-pyrimidinone CF3 (C-6) Enhanced metabolic stability

Structural Trends :

  • Electron-Withdrawing Groups (e.g., NO2, CF3): Enhance reactivity and target affinity but may increase cytotoxicity .
  • Bulkier Substituents (e.g., t-Bu, benzyl): Improve stability but reduce solubility .
  • Halogenation (e.g., Br at C-5): Correlates with antitumor potency in MBT-2 models .

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